Cytotoxic Selectivity Profile: Icariside B5 is Inactive Against Cancer Cell Lines, Unlike Potent Megastigmanes
Icariside B5 demonstrates a lack of cytotoxic activity, a quantifiable differentiation from other megastigmane glycosides. In a comparative screening of eight compounds isolated from Sauropus bacciformis, Icariside B5 (compound 7) was found to be inactive (IC50 > 100 µM) against both CAL27 and MDAMB231 cancer cell lines [1]. This sharply contrasts with saurobaccioside A (compound 1) which exhibited potent activity in the same assay, with IC50 values of 3.21 ± 0.23 µM (CAL27) and 4.75 ± 0.17 µM (MDAMB231) [1].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 > 100 µM) |
| Comparator Or Baseline | Saurobaccioside A (IC50: 3.21 µM on CAL27, 4.75 µM on MDAMB231) |
| Quantified Difference | Potency difference of >30-fold and >21-fold, respectively |
| Conditions | In vitro cytotoxicity assay on CAL27 and MDAMB231 human cancer cell lines using MTT method. |
Why This Matters
This inactivity validates Icariside B5 as a critical negative control in anticancer screening assays for megastigmane glycosides, essential for confirming structure-activity relationships (SAR).
- [1] Zhang, Y. L., et al. (2021). Saurobacciosides A - C: three new glycosides from Sauropus bacciformis with their cytotoxic activity. Natural Product Research, 35(10), 1641-1647. View Source
